N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pivalamide
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Overview
Description
Molecular Structure Analysis
The molecular weight of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pivalamide” is 275.79. The related compound “2-(5-chlorothiophen-2-yl)ethanamine hydrochloride” has a molecular formula of C6H9Cl2NS, an average mass of 198.113 Da, and a monoisotopic mass of 196.983276 Da .Physical And Chemical Properties Analysis
The related compound “2-(5-chlorothiophen-2-yl)ethanamine hydrochloride” has several physical and chemical properties listed, including density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .Scientific Research Applications
Cystic Fibrosis Therapy
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) has shown promise in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Research has indicated that specific structural modifications, such as constraining the C4'-C5 bithiazole tether in the s-cis conformation, can significantly enhance corrector activity. This compound and its analogues represent a potential therapeutic avenue for cystic fibrosis treatment (Yu et al., 2008).
Organic Synthesis and Lithiation Processes
The compound's framework has been utilized in the study of lithiation processes, particularly in N-[2-(4-methoxyphenyl)ethyl]pivalamide, where variations in the site of lithiation have been observed. Such studies are crucial for understanding and developing new synthetic pathways in organic chemistry (Smith et al., 2012).
Metabolism and Pharmacokinetics
N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide, a derivative, has been studied for its metabolic pathway in human liver microsomes. The research has identified specific metabolites through high-resolution tandem mass spectrometry, contributing to the understanding of its pharmacokinetics and potential therapeutic applications (Song et al., 2014).
Crystal Structure and Supramolecular Chemistry
Investigations into the crystal structure of related compounds have provided insights into supramolecular packing motifs, which are essential for designing materials with specific properties. For instance, the study of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide has revealed novel organizational motifs, potentially applicable in columnar liquid crystals and other material sciences (Lightfoot et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-12(2,3)11(15)14-7-8(16-4)9-5-6-10(13)17-9/h5-6,8H,7H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKILSHDAZJJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pivalamide |
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